molecular formula C19H14N2O3S B5553799 N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B5553799
M. Wt: 350.4 g/mol
InChI Key: AKSLAHQXECQZQB-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]benzenesulfonamide is a synthetic small molecule composed of a benzoxazole scaffold linked to a benzenesulfonamide group. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer and antimicrobial agents. Compounds featuring the benzoxazole moiety have demonstrated potent cytotoxic activities in preclinical studies . Research on closely related analogs has shown that such molecules can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, such as K-562 leukemia cells, suggesting a potential mechanism of action for this class of compounds . Furthermore, the benzenesulfonamide group is a privileged structure in pharmacology, associated with a wide range of biological activities. Recent studies on structurally similar oxazole-sulfonamide hybrids have highlighted their potential not only as anticancer agents but also in other therapeutic areas, including as antimicrobials and for the management of metabolic diseases . This compound is intended for research use only by qualified laboratory professionals. It is strictly for in vitro applications and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-25(23,16-6-2-1-3-7-16)21-15-12-10-14(11-13-15)19-20-17-8-4-5-9-18(17)24-19/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSLAHQXECQZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group linked to a benzoxazole moiety. This unique structure contributes to its pharmacological profile.

Property Details
Molecular Formula C15_{15}H12_{12}N2_{2}O2_{2}S
Molecular Weight 288.33 g/mol
Solubility Soluble in DMSO and DMF; sparingly soluble in water

1. Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). In a study evaluating related compounds, the compound exhibited an IC50_{50} ranging from 10.93 nM to 25.06 nM for CA IX, indicating strong selectivity over CA II (IC50_{50}: 1.55–3.92 μM) . This selective inhibition suggests potential applications in treating conditions where CA IX is implicated, such as cancer.

2. Anti-Cancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The treatment resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .

Cell Line Apoptosis Induction (Annexin V-FITC %)
MDA-MB-231Increased from 0.18% to 22.04%

3. Antibacterial Effects

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In one study, derivatives of benzenesulfonamide showed promising results against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates of approximately 80% at concentrations of 50 μg/mL .

The mechanism of action for this compound is primarily attributed to its ability to bind to specific biological targets such as enzymes and receptors. The benzoxazole moiety facilitates binding to the active sites of enzymes, leading to inhibition of their activity. Additionally, the sulfonamide group may interact with proteins affecting their function and contributing to the observed biological effects .

Case Study 1: Cardiovascular Effects

A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance compared to control conditions .

Compound Dose (nM) Effect on Perfusion Pressure
Control-No change
Benzenesulfonamide0.001Moderate decrease
Compound A0.001Significant decrease

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of benzoxazole derivatives including this compound. The study reported IC50_{50} values for antioxidant activity between 38.54 µM and 80.02 µM, indicating potential for use in formulations aimed at oxidative stress mitigation .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, a related study reported that similar sulfonamide derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Potential : Research indicates that sulfonamides can inhibit tumor growth. The benzoxazole moiety is believed to enhance the compound's ability to interact with cancer cell targets, potentially leading to effective treatments .

2. Biological Activity

The compound's interaction with biological targets has been a focus of several studies:

  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease pathways. Its structural features allow it to bind effectively to active sites on these enzymes.
  • Neuroprotective Effects : Some derivatives of benzoxazole compounds have shown promise in neuroprotection, suggesting that this compound could be explored further for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialN-[4-(1,3-benzoxazol-2-yl)phenyl]Significant MIC against S. aureus
AnticancerSulfonamide derivativesInhibition of tumor cell proliferation
NeuroprotectiveBenzoxazole derivativesProtection against neurotoxicity

Case Study: Antimicrobial Efficacy

A study conducted on related sulfonamide compounds demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that modifications in the benzoxazole structure could enhance antimicrobial potency (MIC values as low as 5 µM) compared to existing treatments .

Industrial Applications

Beyond medicinal uses, this compound finds applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials with specific thermal and mechanical properties.
  • Chemical Processes : It is utilized in developing new chemical reactions and processes due to its unique reactivity profile.

Comparison with Similar Compounds

Structural Analogs with Antimicrobial Activity

Table 1: Key Antimicrobial Sulfonamide Derivatives
Compound Name Substituents/Modifications Key Findings Reference ID
Compound 11 () 4-Chloro-benzoyl, 4,6-dimethyl-pyrimidinyl Most effective antimicrobial agent against bacterial/fungal pathogens
Compound 18 () 2-Chloro-benzoyl, 4,6-dimethyl-pyrimidinyl High antimicrobial potency comparable to Compound 11
N-(5-methyl-1,2-oxazol-3-yl) derivative () 5-Methyl-oxazolyl sulfamoyl Synthesized for antimicrobial screening; structural emphasis on oxazole
N-(thiazol-2-yl) derivatives () Thiazole-linked sulfonamides Antibacterial activity via cell penetration enhancement

Key Observations :

  • The benzoxazole group in the target compound may offer enhanced metabolic stability compared to oxazole or thiazole analogs due to its fused aromatic structure .
  • Chloro-substituted benzoyl groups (e.g., Compounds 11 and 18) significantly improve antimicrobial efficacy, suggesting electron-withdrawing substituents optimize activity .

Pharmacological Agents Targeting Nuclear Receptors

Table 2: LXR-Activating Sulfonamides
Compound Name Substituents/Modifications EC50/Activity Reference ID
T0314407 () Trifluoro-hydroxy-trifluoromethyl-ethyl Initial lead compound with moderate LXR affinity
T0901317 () Trifluoroethyl, hydroxy-trifluoromethyl Improved LXR agonist (EC50 ~300 nM); used in atherosclerosis studies

Key Observations :

  • The trifluoroethyl group in T0901317 enhances lipophilicity and receptor binding compared to T0314407, demonstrating the impact of fluorinated substituents .
  • While N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide lacks direct LXR activation data, its benzoxazole moiety could modulate receptor interactions differently than T0901317’s trifluoromethyl groups.

Anticancer and Cytotoxic Analogs

Table 3: Anticancer Sulfonamide Derivatives
Compound Name () Substituents/Modifications IC50/Activity Reference ID
AL56 () Trioxotetrahydropyrimidinyl, thiadiazole Anti-GBM activity (Observed IC50 = 0.2920 µM)
Quinazoline derivative 9 () Quinoxaline-thioureido IC50 = 15.6 mmol L⁻¹ against cancer cells

Key Observations :

  • Thiadiazole and quinoxaline substituents (e.g., AL56, Quinazoline 9) enhance DNA intercalation or enzyme inhibition, whereas benzoxazole may offer distinct binding modes due to its planar structure .

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro, trifluoromethyl, and nitro groups improve antimicrobial and receptor-binding activities by increasing electrophilicity .
  • Heterocyclic Moieties: Benzoxazole, thiazole, and oxadiazole rings modulate solubility and target specificity. Benzoxazole’s fused ring system may confer greater stability than monocyclic analogs .
  • Sulfonamide Linker : The -SO₂NH- group is critical for hydrogen bonding with biological targets, such as enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 4-aminophenylbenzoxazole with benzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, followed by refluxing for 6–8 hours. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Purification involves column chromatography (silica gel) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Key characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and sulfonamide bond formation.
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .

Q. What preliminary biological screening models are used to evaluate its activity?

  • Methodological Answer : Initial assays include:

  • In vitro cytotoxicity against human cancer cell lines (e.g., HEPG2, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin.
  • Enzyme inhibition studies (e.g., COX-2, carbonic anhydrase) via fluorometric or colorimetric kits.
  • Receptor binding assays (e.g., β3-adrenergic receptor agonism) using radiolabeled ligands in transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different experimental models?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). To address this:

  • Standardize protocols using guidelines like the NIH Assay Guidance Manual .
  • Validate findings via orthogonal assays (e.g., SPR for binding kinetics alongside cellular cAMP assays).
  • Perform meta-analyses of published IC₅₀ values, adjusting for variables like cell passage number or solvent effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies involve:

  • Systematic substitution : Modify the benzoxazole ring (e.g., halogenation at position 5) or sulfonamide para-substituents (e.g., nitro, trifluoromethyl).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like β3-adrenergic receptors.
  • Pharmacophore mapping : Compare with analogs (e.g., thiazole or oxazole derivatives) to identify critical hydrogen-bonding motifs .

Q. How can the compound’s metabolic stability and pharmacokinetics be evaluated preclinically?

  • Methodological Answer : Key steps include:

  • In vitro metabolism : Incubate with rat/human liver microsomes (RLM/HLM) and analyze metabolites via LC-MS/MS.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction.
  • Pharmacokinetic profiling : Administer intravenously/orally to Sprague-Dawley rats, with serial blood sampling for AUC and bioavailability calculations .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify real-time binding to immobilized receptors.
  • Cryo-EM or X-ray crystallography : Resolve ligand-receptor complexes (e.g., β3-adrenergic receptor).
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .

Q. How does the compound perform in combination therapies, such as with radiation or other drugs?

  • Methodological Answer :

  • Radiosensitization assays : Expose HEPG2 cells to γ-irradiation (8 kGy) alongside sub-IC₅₀ doses of the compound; measure synergy via Chou-Talalay analysis.
  • Checkpoint inhibitor synergy : Test with anti-PD-1 antibodies in murine cancer models, monitoring tumor regression and immune infiltration .

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